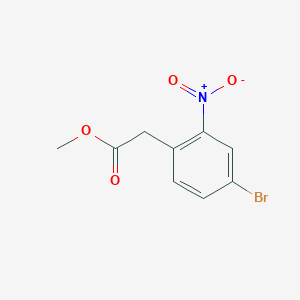
Methyl 2-(4-bromo-2-nitrophenyl)acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "Methyl 2-(4-bromo-2-nitrophenyl)acetate" often involves catalyzed reactions that introduce functional groups to aromatic compounds. For example, the synthesis of alkyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate via rhodium(II) acetate catalyzed intermolecular O–H and intramolecular N–H carbene insertion represents a method for producing compounds with bioactive potential (Trstenjak, Ilaš, & Kikelj, 2013).
Molecular Structure Analysis
Understanding the molecular structure is crucial for elucidating the reactivity and properties of a compound. The structure of "Methyl 2-(4-bromo-2-nitrophenyl)acetate" can be analyzed through spectroscopic methods, such as NMR and X-ray crystallography, to determine its conformation and electronic distribution. Research in this area includes the structural characterization of similar nitrophenyl acetates and their derivatives, providing a foundation for understanding the spatial arrangement of atoms and the impact on chemical behavior.
Chemical Reactions and Properties
The chemical reactivity of "Methyl 2-(4-bromo-2-nitrophenyl)acetate" involves substitution reactions, where the bromo and nitro groups play a significant role. Studies on bromination and nitration of benzo[b]thiophen derivatives, for instance, reveal the intricacies of substituent effects on reaction pathways and product distribution (Cooper, Ewing, Scrowston, & Westwood, 1970). These findings are pivotal for designing synthetic routes for related compounds.
Physical Properties Analysis
The physical properties of "Methyl 2-(4-bromo-2-nitrophenyl)acetate," such as melting point, boiling point, and solubility, are influenced by its molecular structure. These properties are essential for determining the conditions under which the compound can be handled, stored, and applied in chemical syntheses. Although specific studies on this compound might be limited, analogous compounds provide valuable data that can be extrapolated to predict its behavior.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles, electrophiles, and radical species, define the utility of "Methyl 2-(4-bromo-2-nitrophenyl)acetate" in organic synthesis. The presence of electron-withdrawing nitro and electron-rich bromo groups affects its participation in various organic reactions, such as palladium-catalyzed decarboxylative coupling, which offers pathways to diversely substituted aromatic compounds (Shang, Huang, Chu, Fu, & Liu, 2011).
Wissenschaftliche Forschungsanwendungen
Decarboxylative Cross-Coupling : A study by Shang et al. (2011) demonstrated the use of potassium nitrophenyl acetates in decarboxylative cross-coupling reactions with aryl halides, indicating the potential of similar compounds in the preparation of diverse 1,1-diaryl methanes and derivatives (Shang et al., 2011).
Cyclocondensation Reactions : Duthaler (1983) found that Methyl 4-nitro-3-oxobutyrate, a similar compound, is effective in cyclocondensation reactions, yielding specific nitrosalicylate compounds (Duthaler, 1983).
Formation of Arcyriacyanin-Type Alkaloids : Mayer et al. (2004) reported the unexpected formation of arcyriacyanin-type alkaloids through condensation of 3-bromo-4-(indol-3-yl)maleimide with (2-nitrophenyl)acetates, suggesting a novel synthetic route for these compounds (Mayer et al., 2004).
Nucleophilic Reactions : Konakahara et al. (1988) studied the reaction between p-nitrophenyl acetate and substituted 1,3,5-triazines, highlighting the utility of nitrophenyl acetates in nucleophilic reactions (Konakahara et al., 1988).
Nitration Reactions : Cooper and Scrowston (1972) explored the nitration of bromo-methylbenzo[b]thiophen, producing various nitro-substituted compounds, indicating the potential for similar reactions with nitrophenyl acetates (Cooper & Scrowston, 1972).
Oxidation and Condensation : Askam and Keeks (1969) described the oxidation of 3-nitro-o-xylene and subsequent Claisen condensation, a process that can be relevant for compounds like methyl 2-(4-bromo-2-nitrophenyl)acetate (Askam & Keeks, 1969).
Safety And Hazards
“Methyl 2-(4-bromo-2-nitrophenyl)acetate” is labeled with the GHS07 pictogram. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of any spill or leak .
Eigenschaften
IUPAC Name |
methyl 2-(4-bromo-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXUTOLCCFWPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577761 | |
| Record name | Methyl (4-bromo-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromo-2-nitrophenyl)acetate | |
CAS RN |
100487-82-9 | |
| Record name | Methyl 2-(4-bromo-2-nitrophenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100487-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4-bromo-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-2-nitrophenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

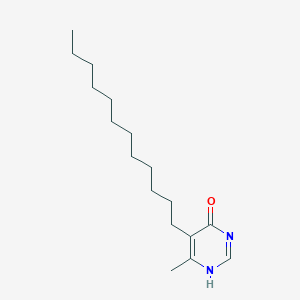
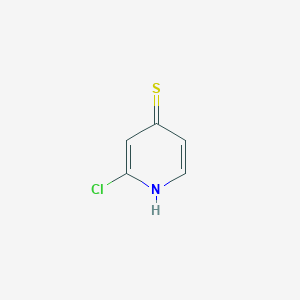

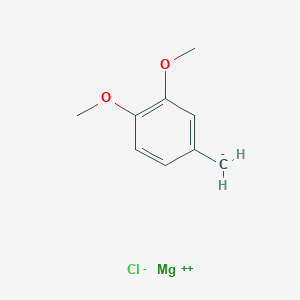
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)
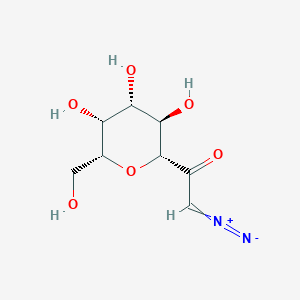
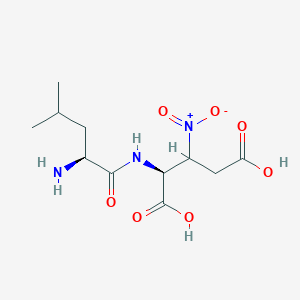
![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)
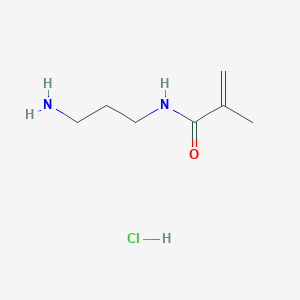
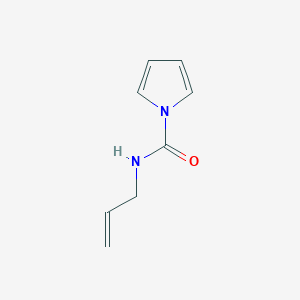
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)


![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)